molecular formula C11H12ClF B1421514 5-(3-Chloro-5-fluorophenyl)-1-pentene CAS No. 1143461-46-4

5-(3-Chloro-5-fluorophenyl)-1-pentene

Cat. No. B1421514
M. Wt: 198.66 g/mol
InChI Key: WNPDFJHMEIMFML-UHFFFAOYSA-N
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Description

“5-(3-Chloro-5-fluorophenyl)-1-pentene” is a compound that contains a phenyl ring, which is a ring of 6 carbon atoms, with a chlorine atom and a fluorine atom attached to it . The “5-” in the name indicates that the phenyl group is attached to the fifth carbon of a pentene, which is a five-carbon chain with a double bond .


Molecular Structure Analysis

The molecular structure of “5-(3-Chloro-5-fluorophenyl)-1-pentene” would consist of a pentene chain with a phenyl ring attached to the fifth carbon. The phenyl ring would have a chlorine atom and a fluorine atom attached to it .

Scientific Research Applications

Catalytic Dehydrohalogenation and Polymerization

  • Catalytic Dehydrohalogenation of Alkyl Halides

    The study by Kamiguchi et al. (2003) explores the dehydrohalogenation of fluoro-, chloro-, bromo-, and iodopentanes to yield pentene using Nb, Mo, Ta, W, and Re halide clusters. This research is significant for understanding the conversion processes of complex halogenated compounds, including those related to 5-(3-Chloro-5-fluorophenyl)-1-pentene (Kamiguchi, Watanabe, Kondo, Kodomari, & Chihara, 2003).

  • Monomer-Isomerization Polymerization

    Endo, Tsujikawa, and Otsu (1986) investigated the polymerization of 5-phenyl-2-pentene using Ziegler–Natta catalysts. This process involves the conversion of monomers like 5-(3-Chloro-5-fluorophenyl)-1-pentene into polymers, showcasing applications in materials science (Endo, Tsujikawa, & Otsu, 1986).

Electrochemical Reduction and Homolytic Addition

  • Electrochemical Reduction

    Pritts and Peters (1994) conducted studies on the electrochemical reduction of dihalopentanes, including compounds similar to 5-(3-Chloro-5-fluorophenyl)-1-pentene. This research is crucial for understanding the electrochemical behaviors of such compounds (Pritts & Peters, 1994).

  • Homolytic Addition to Trivinylmethane

    Vasil’eva, Fedin, and Freĭdlina (1970) studied the homolytic addition of thiophenol to compounds including 5-chloro-3-vinyl-1-pentene, which is structurally similar to 5-(3-Chloro-5-fluorophenyl)-1-pentene. This provides insight into the reactions under free-radical conditions (Vasil’eva, Fedin, & Freĭdlina, 1970).

Photophysics and Polymerization Behavior

  • Photophysics of 5-Phenyl-1-pentene

    Pillsbury and Zwier (2009) analyzed the photophysics of 5-phenyl-1-pentene, a compound structurally analogous to 5-(3-Chloro-5-fluorophenyl)-1-pentene. Their research offers valuable insights into the photochemical properties of such compounds (Pillsbury & Zwier, 2009).

  • Catalyst Behavior in Polymerization

    The study by Descour et al. (2011) on the polymerization behavior of 1-pentene and 4-methyl-1-pentene using zirconocenes provides insights relevant to the polymerization of related compounds like 5-(3-Chloro-5-fluorophenyl)-1-pentene (Descour, Duchateau, Mosia, Gruter, Severn, & Rastogi, 2011).

properties

IUPAC Name

1-chloro-3-fluoro-5-pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h2,6-8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPDFJHMEIMFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-5-fluorophenyl)-1-pentene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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